molecular formula C8H10F2N2O B1442437 (R)-1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanamine CAS No. 1075757-20-8

(R)-1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanamine

Cat. No. B1442437
M. Wt: 188.17 g/mol
InChI Key: GZWODYWDPZNKNW-ZETCQYMHSA-N
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Description

“®-1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanamine” is a chemical compound. Its structure is similar to “(3,5-Difluoropyridin-2-yl)methanol”, which has a molecular weight of 145.11 and a linear formula of C6H5F2NO .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, trifluoromethylpyridines, which share a similar structure, have been used in the synthesis of active agrochemical and pharmaceutical ingredients .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(3,5-Difluoropyridin-2-yl)methanol”, a similar compound, include a boiling point of 176.5±35.0C at 760 mmHg .

Scientific Research Applications

Catalytic Applications

A study explored the synthesis of (imino)pyridine ligands with various pendant arms, including 2-methoxy-N-(1-(pyridin-2-yl)ethylidene)ethanamine, for their application in forming palladium complexes. These complexes were utilized in catalytic activities, demonstrating high efficiency in selective ethylene dimerization. This research highlights the potential of such compounds in catalysis, offering insights into the synthesis and application of palladium complexes with imino)pyridine ligands (Nyamato, Ojwach, & Akerman, 2015).

Organic Synthesis

Another study presented an efficient synthesis pathway for a compound related to (R)-1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanamine, focusing on its role as a carboxylic acid moiety in antagonists targeting dopamine D2 and D3 and serotonin-3 (5-HT3) receptors. This underscores the compound's importance in the synthesis of medically relevant molecules (Hirokawa, Horikawa, & Kato, 2000).

Water Oxidation Catalysts

Research on a new family of Ru complexes for water oxidation involved reaction with ligands similar in structure to (R)-1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanamine. These complexes demonstrated significant activity in oxygen evolution, indicating their utility in water oxidation and potential applications in environmental and energy-related fields (Zong & Thummel, 2005).

Synthesis of Trifluoromethyl-containing Compounds

A study detailed the synthesis of diastereomeric compounds involving reactions with 2-(aminomethyl)pyridine, showcasing the compound's versatility in producing trifluoromethyl-containing molecules with high diastereoselectivity. This research is crucial for the development of compounds with specific stereochemical configurations, which are important in various fields of chemistry and pharmacology (Ohkura, Berbasov, & Soloshonok, 2003).

CO2 Binding and Reduction

A notable study on rhenium(I) triscarbonyl compounds with 2-iminomethyl-pyridine and 2-aminomethyl-pyridine ligands demonstrated these complexes' ability to bind CO2 through a unique dearomatization/rearomatization reaction sequence. This finding is significant for carbon capture and storage (CCS) technologies, offering a novel approach to CO2 sequestration and utilization (Stichauer, Helmers, Bremer, Rohdenburg, Wark, Lork, & Vogt, 2017).

Safety And Hazards

The safety and hazards of similar compounds have been reported. For example, “(3,5-Difluoropyridin-2-yl)methanol” has hazard statements H302-H315-H319-H335 .

Future Directions

The future directions for compounds similar to “®-1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanamine” could involve their use in the development of new agrochemical and pharmaceutical products .

properties

IUPAC Name

(1R)-1-(3,5-difluoropyridin-2-yl)-2-methoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O/c1-13-4-7(11)8-6(10)2-5(9)3-12-8/h2-3,7H,4,11H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWODYWDPZNKNW-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=C(C=C(C=N1)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H](C1=C(C=C(C=N1)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40729142
Record name (1R)-1-(3,5-Difluoropyridin-2-yl)-2-methoxyethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanamine

CAS RN

1075757-20-8
Record name (1R)-1-(3,5-Difluoropyridin-2-yl)-2-methoxyethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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